
Chroman-2-ol
Overview
Description
Chroman-2-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Chroman-2-ol in laboratory settings?
this compound is typically synthesized via domino reactions catalyzed by organocatalysts. A representative method involves reacting aldehydes with boronic acids in the presence of diethylamine, followed by purification via flash column chromatography. For example, (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid yield 6-chloro-4-(2-phenylethenyl)this compound after oxidation with PCC (pyridinium chlorochromate) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CH₂Cl₂) for oxidation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming stereochemistry and purity. Mass spectrometry (MS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the screw-boat conformation of the chromane ring system was confirmed using X-ray crystallography in one study . Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers ensure reproducibility of this compound synthesis across different laboratories?
Detailed experimental protocols must include exact molar ratios, catalyst loading, and purification conditions. For instance, PCC oxidation of this compound derivatives requires strict stoichiometric control (e.g., 3.0 equiv. PCC) and reaction monitoring via TLC . Sharing raw data (e.g., NMR spectra, crystallographic files) in supplementary materials enhances reproducibility, as emphasized by guidelines for academic journals .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?
Discrepancies in enantioselectivity or diastereomer ratios often arise from catalyst-substrate mismatches or solvent effects. A systematic approach involves:
- Iterative screening of modular organocatalysts to optimize stereochemical control .
- Cross-validation using chiral HPLC or X-ray crystallography to confirm absolute configurations .
- Contradiction analysis by isolating principal variables (e.g., temperature, solvent polarity) and applying hypothesis-testing frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) .
Q. How can computational modeling predict this compound reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving this compound. For example, predicting the regioselectivity of oxidation or cyclization steps requires analyzing frontier molecular orbitals (FMOs) and charge distribution . Researchers should validate models against experimental data (e.g., kinetic studies) and disclose computational parameters (basis sets, solvation models) for transparency .
Q. What methodologies address stability challenges in this compound under varying pH and temperature conditions?
Accelerated stability studies using HPLC or UV-Vis spectroscopy can track degradation products. For instance, this compound derivatives may undergo hydrolysis under acidic conditions, necessitating pH-controlled storage. Experimental designs should include:
- Control groups (e.g., inert atmospheres, desiccants) to isolate degradation pathways.
- Statistical analysis (e.g., Arrhenius plots) to extrapolate shelf-life data .
Q. How do researchers balance mechanistic studies with practical synthetic goals for this compound derivatives?
Hybrid methodologies combine kinetic experiments (e.g., Eyring analysis) with synthetic utility assessments. For example, studying the domino reaction mechanism via intermediate trapping (e.g., using quenching agents) can inform scalable protocols while retaining enantioselectivity . Journals like Beilstein Journal of Organic Chemistry prioritize studies that integrate mechanistic insights with preparative relevance .
Q. Methodological Frameworks
Q. What ethical and reporting standards apply to this compound research?
- Data transparency : Raw spectra, crystallographic data, and computational inputs must be archived in repositories like Cambridge Structural Database (CSD) or Zenodo .
- Ethical synthesis : Adhere to green chemistry principles (e.g., minimizing PCC usage due to toxicity) and disclose safety protocols for hazardous reagents .
- Literature rigor : Cite primary sources (e.g., original synthetic procedures) over reviews, and avoid unreliable platforms like .
Q. How should researchers design comparative studies for this compound analogs?
Use "shell tables" to standardize variables:
Properties
CAS No. |
32560-26-2 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-2-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9-10H,5-6H2 |
InChI Key |
FVOOPOSZDXPIMS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2OC1O |
Canonical SMILES |
C1CC2=CC=CC=C2OC1O |
Origin of Product |
United States |
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